Asperulosidic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

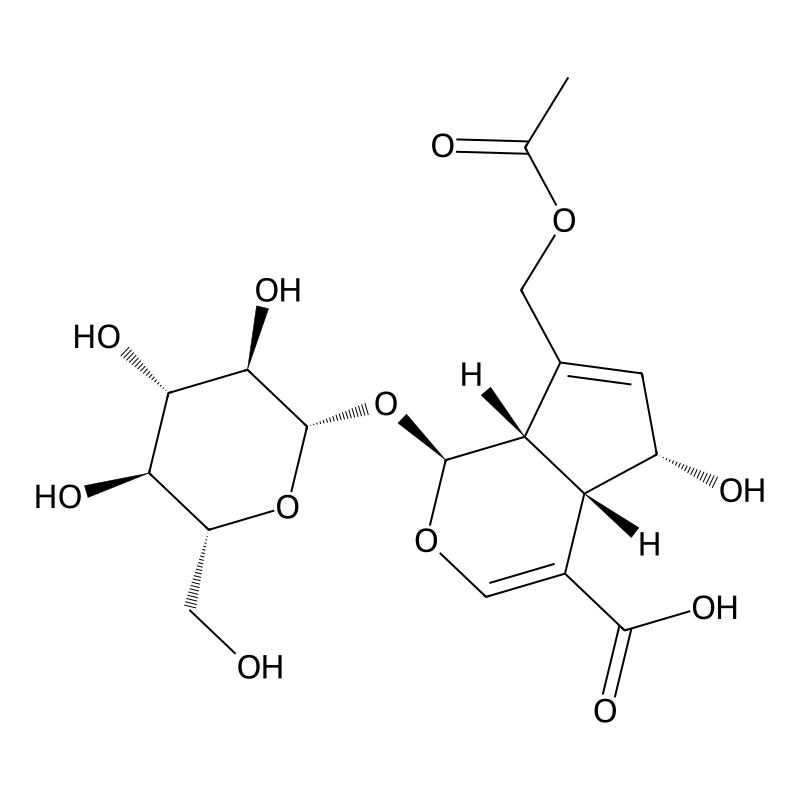

Asperulosidic acid is an iridoid glycoside naturally occurring in various plant species, notably in the Rubiaceae family, including Hedyotis diffusa and Morinda citrifolia (Noni). [REFS-1, REFS-2]. It is structurally characterized by a cyclopentanopyran skeleton with a carboxylic acid functional group, distinguishing it from its close analog, asperuloside. This compound is a subject of research primarily for its anti-inflammatory and hepatoprotective properties, and it serves as a critical analytical standard for the quantification of related compounds in complex botanical matrices. [REFS-3, REFS-4].

References

- [1] Sang, S., Cheng, X., Zhu, N., Stark, R. E., Badmaev, V., Ghai, G., ... & Ho, C. T. (2001). Iridoid glycosides from the flowers of Morinda citrifolia. Journal of natural products, 64(6), 799-800.

- [2] Cai, W., Li, H., Ruan, J., & Zhang, X. (2007). Development and validation of an HPLC method for the determination of six iridoid glycosides in Hedyotis species. Biomedical chromatography, 21(8), 855-861.

- [3] Li, Y., et al. (2020). Asperulosidic acid ameliorates acetaminophen-induced hepatotoxicity by activating the Nrf2 signaling pathway. Molecules, 25(11), 2653.

- [4] Chen, J., Wang, F., Liu, J., Lee, F. S., Wang, X., & Zhao, H. (2015). Anti-inflammatory constituents from Hedyotis diffusa. Journal of ethnopharmacology, 175, 99-105.

Substituting high-purity asperulosidic acid with its close analog, asperuloside, or with crude plant extracts is not viable for reproducible research. Crude extracts contain numerous confounding compounds that obscure true dose-response relationships and prevent mechanistic studies. [1]. Furthermore, the structural difference between asperulosidic acid (a carboxylic acid) and asperuloside (a methyl ester) results in distinct research applications and likely different pharmacokinetic profiles. Evidence for asperulosidic acid is concentrated in hepatoprotective and specific anti-inflammatory pathways, while asperuloside is more established in anti-osteoarthritic and neuroprotective models, making them non-interchangeable for targeted studies. [REFS-2, REFS-3].

References

- [1] Li, Y., et al. (2020). Asperulosidic acid ameliorates acetaminophen-induced hepatotoxicity by activating the Nrf2 signaling pathway. Molecules, 25(11), 2653.

- [2] Ma, W. T., et al. (2018). Asperuloside exerts anti-osteoarthritic activity through suppressing catabolic processes and enhancing anabolic processes in vitro and in vivo. Phytomedicine, 48, 124-132.

- [3] Chen, J., Wang, F., Liu, J., Lee, F. S., Wang, X., & Zhao, H. (2015). Anti-inflammatory constituents from Hedyotis diffusa. Journal of ethnopharmacology, 175, 99-105.

Essential as a High-Purity Standard for Accurate HPLC Quantification

High-purity asperulosidic acid is essential for its use as an analytical reference standard in validated HPLC-UV methods for the quantification of iridoid glycosides in herbal medicines like Hedyotis species. The accuracy and reproducibility of these quality control methods are directly dependent on the certified purity of the standard used to generate the calibration curve. [1].

| Evidence Dimension | Analytical Method Validity |

| Target Compound Data | Enables accurate and reproducible quantification with high linearity (correlation coefficient r > 0.999). |

| Comparator Or Baseline | Uncertified material or crude extract, which cannot be used to generate a valid calibration curve for quantitative analysis. |

| Quantified Difference | Qualitative difference between valid and invalid analytical results. |

| Conditions | Reversed-phase HPLC-UV analysis for quality control of botanical extracts. |

For any laboratory performing quality control or quantitative analysis of herbal products, procuring a certified, high-purity standard is a fundamental requirement for data validity and regulatory compliance.

Potent Hepatoprotective Activity with a Defined Mechanism of Action

In a murine model of acetaminophen (APAP)-induced liver injury, pure asperulosidic acid demonstrated significant hepatoprotective effects, benchmarked against the widely used therapeutic agent Silymarin. The study showed that the pure compound allows for clear mechanistic investigation, linking its activity to the activation of the Nrf2 signaling pathway. [1].

| Evidence Dimension | Reduction of serum Alanine Aminotransferase (ALT) levels |

| Target Compound Data | 50 mg/kg dose reduced ALT levels by ~75% vs. APAP control group. |

| Comparator Or Baseline | Silymarin (100 mg/kg dose) provided a similar level of reduction. |

| Quantified Difference | Demonstrates comparable potency to a standard-of-care compound at a lower dose. |

| Conditions | In vivo mouse model of acetaminophen-induced hepatotoxicity. |

This evidence justifies procuring the isolated compound over crude extracts to perform precise mechanistic studies and establish a clear dose-response relationship benchmarked against a known clinical standard.

Quantifiable In Vitro Anti-inflammatory Activity

Asperulosidic acid provides a quantifiable, dose-dependent inhibitory effect on nitric oxide (NO) production in a standard cellular model of inflammation. This allows for direct comparison of its activity against other compounds in a controlled environment. [1].

| Evidence Dimension | Inhibition of NO production (IC50) |

| Target Compound Data | 110.4 μM |

| Comparator Or Baseline | Quercetin (positive control): 43.1 μM |

| Quantified Difference | Provides a specific activity value, approximately 2.5-fold less potent than the flavonoid standard Quercetin in this assay. |

| Conditions | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. |

This provides a specific bioactivity metric, enabling researchers to perform reproducible dose-response studies and accurately compare its potency to other agents, which is impossible with undefined extracts.

Quantitative Analysis and Quality Control of Herbal Medicines

For use as a certified reference material in HPLC or UPLC methods to accurately quantify the content of asperulosidic acid in raw plant materials or finished commercial products containing Hedyotis, Morinda, or other related species. [1].

Mechanistic Studies of Iridoid-Mediated Hepatoprotection

As the primary agent in in vivo or in vitro models to investigate the specific molecular pathways, such as Nrf2 activation, through which it protects liver cells from toxic or oxidative damage, without interference from other compounds present in an extract. [2].

Dose-Response Evaluation in Inflammation Models

For establishing a precise IC50 value and dose-response curve in cellular inflammation assays (e.g., measuring NO, PGE2, or cytokine inhibition). This enables direct, quantitative comparison against other potential anti-inflammatory molecules. [3].

References

- [1] Cai, W., Li, H., Ruan, J., & Zhang, X. (2007). Development and validation of an HPLC method for the determination of six iridoid glycosides in Hedyotis species. Biomedical chromatography, 21(8), 855-861.

- [2] Li, Y., et al. (2020). Asperulosidic acid ameliorates acetaminophen-induced hepatotoxicity by activating the Nrf2 signaling pathway. Molecules, 25(11), 2653.

- [3] Chen, J., Wang, F., Liu, J., Lee, F. S., Wang, X., & Zhao, H. (2015). Anti-inflammatory constituents from Hedyotis diffusa. Journal of ethnopharmacology, 175, 99-105.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Dates

2: He J, Lu X, Wei T, Dong Y, Cai Z, Tang L, Liu M. Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. Int J Mol Sci. 2018 Jul 12;19(7). pii: E2027. doi: 10.3390/ijms19072027. PubMed PMID: 30002289; PubMed Central PMCID: PMC6073666.

3: Zhao X, Wei J, Yang M. Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MS(E). Molecules. 2018 May 3;23(5). pii: E1070. doi: 10.3390/molecules23051070. PubMed PMID: 29751518; PubMed Central PMCID: PMC6100404.

4: Tran PH, Le VD, Do TH, Nguyen TL, Nguyen PT, Nguyen TT, Nguyen TD. Anti-inflammatory constituents from Psychotria prainii H. Lév. Nat Prod Res. 2017 Dec 6:1-6. doi: 10.1080/14786419.2017.1408095. [Epub ahead of print] PubMed PMID: 29212359.

5: Zhang JH, Xin HL, Xu YM, Shen Y, He YQ, Hsien-Yeh, Lin B, Song HT, Juan-Liu, Yang HY, Qin LP, Zhang QY, Du J. Morinda officinalis How. - A comprehensive review of traditional uses, phytochemistry and pharmacology. J Ethnopharmacol. 2018 Mar 1;213:230-255. doi: 10.1016/j.jep.2017.10.028. Epub 2017 Nov 7. Review. PubMed PMID: 29126988.

6: Chithambo B, Noundou XS, Krause RW. Anti-malarial synergy of secondary metabolites from Morinda lucida Benth. J Ethnopharmacol. 2017 Mar 6;199:91-96. doi: 10.1016/j.jep.2017.01.051. Epub 2017 Jan 30. PubMed PMID: 28153468.

Explore Compound Types